(4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone
Description
The compound (4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone features a 1,4-diazaspiro[4.4]non-3-en core with a thioxo (C=S) group at position 2, a phenyl substituent at position 3, and a 4-methoxyphenyl methanone moiety. This spirocyclic architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous compounds .
Properties
IUPAC Name |
(4-methoxyphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-25-17-11-9-16(10-12-17)19(24)23-20(26)18(15-7-3-2-4-8-15)22-21(23)13-5-6-14-21/h2-4,7-12H,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBZVOYBGUORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the methoxyphenyl and phenyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high efficiency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate signaling pathways that promote cell survival or apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₄H₂₂N₂O₂S | 402.51 | 2-thioxo, 3-phenyl, 4-methoxyphenyl |
| N-(3,4-Dimethoxyphenyl)-2-(2-oxo-3-phenyl-diazaspiro)acetamide (C924-0782) | C₂₃H₂₅N₃O₄ | 407.47 | 2-oxo, acetamide |
| N-Cyclohexyl-2-(2-oxo-3-phenyl-diazaspiro)acetamide (S401-0070) | C₂₁H₂₇N₃O₂ | 353.46 | Cyclohexyl, acetamide |
| (5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone | C₂₃H₂₀N₂O₂ | 356.42 | Indolizine core |
Research Findings
- Synthetic Efficiency: Analogues like (1-ethyl-4-phenyl-pyrrol-2-yl)(4-methoxyphenyl)methanone are synthesized in moderate yields (43–54%) via palladium-catalyzed carbonylation, suggesting room for optimization in the target compound’s synthesis .
- Solubility Trends : Thioxo-containing compounds (e.g., target compound) exhibit lower aqueous solubility than oxo analogues due to reduced polarity, necessitating formulation strategies for biomedical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
